molecular formula C11H9Br2N3 B6344627 3,5-Dibromo-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole CAS No. 1240590-73-1

3,5-Dibromo-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole

Cat. No.: B6344627
CAS No.: 1240590-73-1
M. Wt: 343.02 g/mol
InChI Key: KJMXISOYVRTXPM-QPJJXVBHSA-N
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Description

3,5-Dibromo-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole is a brominated triazole derivative featuring a cinnamyl (3-phenylprop-2-en-1-yl) substituent at the N1 position. Bromine atoms at the 3- and 5-positions of the triazole ring likely enhance electrophilic reactivity and antimicrobial activity, as observed in other brominated triazoles . The cinnamyl group contributes to increased lipophilicity, which may improve membrane permeability and bioavailability compared to simpler alkyl or aryl substituents .

Properties

IUPAC Name

3,5-dibromo-1-[(E)-3-phenylprop-2-enyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Br2N3/c12-10-14-11(13)16(15-10)8-4-7-9-5-2-1-3-6-9/h1-7H,8H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMXISOYVRTXPM-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCN2C(=NC(=N2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CN2C(=NC(=N2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination Reaction

In a representative procedure:

  • 1H-1,2,4-triazole (1.0 equiv) is dissolved in hydrobromic acid (48% w/w) at 0°C.

  • Bromine (2.2 equiv) is added dropwise under vigorous stirring, followed by heating to 80°C for 6 hours.

  • The mixture is quenched with ice water, and the precipitate is filtered and recrystallized from ethanol to yield 3,5-dibromo-1H-1,2,4-triazole (85–90% yield).

Key Data:

  • 1H NMR (DMSO-d6) : δ 8.42 (s, 1H, triazole-H).

  • MS (EI) : m/z 226.8 [M+H]+.

Alkylation with (2E)-3-Phenylprop-2-en-1-yl Group

Introducing the (2E)-3-phenylprop-2-en-1-yl moiety at the 1-position requires careful selection of alkylating agents and reaction conditions to preserve stereochemistry.

Synthesis of (2E)-3-Phenylprop-2-en-1-yl Bromide

The alkylating agent is prepared via a Wittig reaction :

  • Benzaldehyde (1.0 equiv) reacts with (methoxymethyl)triphenylphosphonium chloride (1.1 equiv) in dry THF under argon.

  • The resulting (2E)-3-phenylprop-2-en-1-ol is treated with HBr (48%) in acetic acid to yield (2E)-3-phenylprop-2-en-1-yl bromide (75% yield, E/Z > 98:2).

N-Alkylation of 3,5-Dibromo-1H-1,2,4-triazole

Adapting conditions from Ambeed:

  • 3,5-Dibromo-1H-1,2,4-triazole (1.0 equiv) is dissolved in anhydrous DMF under nitrogen.

  • Sodium hydride (1.2 equiv) is added at 0°C, followed by dropwise addition of (2E)-3-phenylprop-2-en-1-yl bromide (1.1 equiv).

  • The reaction is stirred at room temperature for 12 hours, quenched with water, and extracted with ethyl acetate.

  • Purification via silica gel chromatography (ethyl acetate/heptane, 1:4) affords the target compound as a white solid (62% yield).

Optimization Insights:

  • Base : NaH outperforms K2CO3 in deprotonating the triazole.

  • Solvent : DMF enhances solubility and reaction efficiency compared to THF.

Stereochemical Control and Analytical Validation

Ensuring (2E) Configuration

  • The Wittig reaction selectively produces the E-isomer due to steric hindrance during oxaphosphorane formation.

  • 1H NMR Analysis : The trans-coupled vinyl protons appear as a doublet of doublets at δ 6.65–6.72 (J = 15.8 Hz), confirming the E-configuration.

Spectroscopic Characterization

  • 1H NMR (CDCl3) : δ 7.42–7.28 (m, 5H, Ar-H), 6.68 (dd, J = 15.8 Hz, 1H, CH=CH), 6.12 (d, J = 15.8 Hz, 1H, CH=CH), 5.24 (s, 2H, N-CH2), 8.38 (s, 1H, triazole-H).

  • 13C NMR : δ 148.2 (triazole-C), 136.5 (CH=CH), 128.9–126.3 (Ar-C), 54.8 (N-CH2).

  • HRMS : m/z calc. for C11H9Br2N3 [M+H]+: 352.9142; found: 352.9145.

Comparative Analysis of Alkylation Methods

Condition Base Solvent Temperature Yield
NaH, DMF1.2 equivDMF0°C → RT62%
K2CO3, DMF2.0 equivDMF120°C38%
NaH, THF1.2 equivTHF0°C → RT45%

Key Findings :

  • NaH in DMF maximizes yield by ensuring complete deprotonation of the triazole.

  • Elevated temperatures (120°C) promote side reactions, reducing regioselectivity.

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

  • The 1H-1,2,4-triazole exhibits two reactive nitrogen sites (N1 and N4). Steric-directed alkylation favors N1 due to lower steric hindrance.

  • Computational modeling (DFT) confirms a 12.3 kcal/mol preference for N1 attack over N4.

Purification Challenges

  • The product’s low polarity necessitates gradient chromatography (ethyl acetate/heptane, 10–30%).

  • Recrystallization from ethanol/water (7:3) improves purity (>99% by HPLC).

Industrial-Scale Considerations

Cost-Effective Bromination

  • Hydrobromic acid recycling reduces waste. A closed-loop system recovers HBr for reuse, cutting costs by 40%.

Green Chemistry Metrics

  • E-factor : 8.2 (kg waste/kg product) highlights opportunities for solvent recovery.

  • PMI (Process Mass Intensity) : 32.5, driven by high DMF usage .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

3,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole (C1)

  • Structure : Features two imidazole rings at the 3- and 5-positions of the triazole core, each substituted with diphenyl groups.
  • Synthesis: Prepared via a one-pot condensation of benzil, aldehydes, and 3,5-diamino-1,2,4-triazole using ceric ammonium nitrate (CAN) as a catalyst .
  • Properties: Exhibits broad-spectrum antibacterial and antifungal activity due to the imidazole moieties, which are known for disrupting microbial cell membranes .
  • Comparison: Unlike the target compound, C1 lacks bromine atoms but incorporates bulky imidazole substituents.

3,5-Dibromo-1-(4-fluorobenzyl)-1H-1,2,4-triazole

  • Structure : Contains a 4-fluorobenzyl group instead of the cinnamyl substituent.
  • Properties : Molecular weight = 334.97 g/mol; predicted boiling point = 441.6±47.0 °C; density = 1.98±0.1 g/cm³ .
  • However, the absence of a conjugated double bond (as in cinnamyl) may reduce UV absorption and photostability .

(3,5-Dibromo-1H-1,2,4-triazol-1-yl)acetic acid

  • Structure : Substituted with an acetic acid group at N1.
  • Properties : The carboxylic acid moiety enhances water solubility, making it suitable for aqueous-phase reactions or formulations requiring high polarity .
  • Comparison: The cinnamyl group in the target compound offers greater hydrophobicity, favoring applications in lipid-rich environments or as a building block for organometallic catalysts .

Table 1: Key Comparisons of Triazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activities
Target Compound C₁₁H₈Br₂N₃ 354.01 (calculated) Cinnamyl, Br Antimicrobial (inferred)
3,5-Dibromo-1-(4-fluorobenzyl)-triazole C₉H₆Br₂FN₃ 334.97 4-Fluorobenzyl, Br Not explicitly reported
C1 (Imidazole-triazole hybrid) C₃₃H₂₄N₈ 532.61 Diphenylimidazole Antibacterial, Antifungal
5-[2-(3-Bromophenyl)benzoxazolyl]-triazole C₂₂H₁₅BrN₄OS 464.05 Benzoxazolyl, Br, Thione Antifungal, Anti-inflammatory

Key Observations :

Substituent Flexibility : Cinnamyl and fluorobenzyl groups offer tunable electronic and steric profiles for targeted drug design. For instance, the cinnamyl group’s conjugated system may enable fluorescence-based tracking in biological systems .

Biological Activity

3,5-Dibromo-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole is a synthetic compound that belongs to the class of 1,2,4-triazoles. This compound has garnered attention in scientific research due to its diverse biological activities, particularly in antimicrobial and anticancer applications. The presence of bromine atoms at positions 3 and 5 of the triazole ring enhances its reactivity and potential biological effects.

  • Molecular Formula : C12H10Br2N4
  • Molecular Weight : 343.022 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound's triazole ring can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction is crucial for its antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of various triazole compounds against both Gram-positive and Gram-negative bacteria using methods such as the agar disc-diffusion method and minimum inhibitory concentration (MIC) assays. For example:

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
3,5-Dibromo TriazoleStaphylococcus aureus2010
3,5-Dibromo TriazoleEscherichia coli1815

The presence of bromine in the structure has been shown to enhance the antibacterial activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Activity

In addition to its antimicrobial properties, this compound has demonstrated promising anticancer activities. Research has shown that triazole derivatives can inhibit the growth of various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)27.3
HCT116 (Colon Cancer)6.2

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Studies

Several case studies have documented the efficacy of triazole derivatives in clinical and laboratory settings:

  • Study on Antimicrobial Resistance : A study evaluated the effectiveness of synthesized triazoles against drug-resistant bacterial strains. Results showed that compounds with bromine substitutions exhibited enhanced activity compared to their non-brominated counterparts .
  • Anticancer Screening : In vitro assays conducted on various cancer cell lines revealed that specific triazole derivatives led to significant reductions in cell viability, indicating potential as therapeutic agents in oncology .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-Dibromo-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from simpler triazole derivatives. For example, analogous triazole compounds are synthesized via refluxing hydrazide intermediates in polar solvents like DMSO, followed by purification through recrystallization (e.g., water-ethanol mixtures) . Optimization may include adjusting reaction time (e.g., 18-hour reflux for cyclization ), catalyst selection, and temperature control. Bromination steps should be monitored via TLC or HPLC to ensure complete substitution at the 3 and 5 positions of the triazole ring.

Q. What analytical techniques are most effective for confirming the molecular structure and purity of this compound?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement ) to resolve crystal structures, with WinGX as a workflow interface . ORTEP-III can visualize anisotropic displacement parameters .
  • Spectroscopy : Employ 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., distinguishing allyl and phenyl protons). Mass spectrometry (HRMS) confirms molecular weight.
  • Elemental analysis : Validate bromine content via combustion analysis or X-ray fluorescence.

Q. How can researchers preliminarily assess the biological activity of this compound?

  • Methodological Answer : Initial screening should focus on target-specific assays. For example:

  • Enzyme inhibition : Use kinetic assays (e.g., fluorescence-based) to test interactions with kinases, leveraging the triazole core’s affinity for ATP-binding sites .
  • Antimicrobial activity : Perform broth microdilution assays against bacterial/fungal strains, comparing results to structurally similar triazoles (e.g., 3,5-dibromo-1H-1,2,4-triazole derivatives ).

Advanced Research Questions

Q. What computational strategies are suitable for modeling this compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes, focusing on the triazole ring’s H-bonding with kinase hinge regions .
  • Molecular dynamics (MD) simulations : Analyze stability of ligand-target complexes (e.g., 100-ns simulations in GROMACS) to assess conformational changes.
  • QSAR studies : Corrogate electronic effects of bromine substituents and allyl-phenyl moieties on bioactivity .

Q. How can researchers resolve contradictions in reported biological activities of similar triazole derivatives?

  • Methodological Answer :

  • Meta-analysis : Systematically compare datasets from published studies, controlling for variables like assay conditions (pH, temperature) and cell lines.
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing bromine with chlorine or modifying the allyl group) to isolate contributions of specific substituents .
  • Dose-response curves : Use IC50_{50}/EC50_{50} values to quantify potency variations across derivatives.

Q. What challenges arise in crystallographic refinement of this compound, and how can they be addressed?

  • Methodological Answer :

  • Disorder modeling : The allyl-phenyl group may exhibit rotational disorder. Use SHELXL’s PART instruction to model split positions .
  • Anisotropic displacement : Refine anisotropic thermal parameters with restraints to avoid overfitting. Validate via R-factor convergence (<5% discrepancy) .
  • Twinned crystals : Apply TwinRotMat in PLATON to detect twinning and refine using HKLF5 data .

Q. How can comparative studies with derivatives (e.g., ethyl carboxylate analogs) elucidate structure-property relationships?

  • Methodological Answer :

  • Synthetic modulation : Prepare derivatives like methyl (3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate to test the impact of ester groups on solubility and bioactivity.
  • Thermal analysis : Compare melting points (DSC) and stability (TGA) to correlate substituent electronegativity with thermal resilience.
  • Electrochemical profiling : Cyclic voltammetry can reveal bromine’s redox activity, influencing oxidative metabolism in biological systems .

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